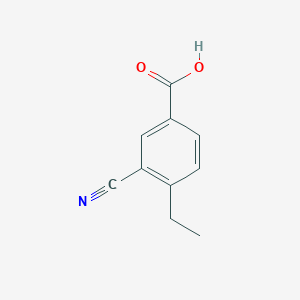

3-Cyano-4-ethylbenzoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-cyano-4-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-7-3-4-8(10(12)13)5-9(7)6-11/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLFPDDKQRJMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Architectural Significance of Meta Cyano and Para Ethyl Substituents in Aromatic Carboxylic Acid Systems

The arrangement of substituents on a benzene (B151609) ring profoundly influences the molecule's electronic distribution, reactivity, and acidity. In 3-cyano-4-ethylbenzoic acid, the cyano and ethyl groups are positioned at the meta and para positions, respectively, creating a unique electronic environment.

The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and its ability to participate in resonance. libretexts.orglibretexts.org When placed at the meta position, its electron-withdrawing effect primarily operates through an inductive mechanism, pulling electron density away from the aromatic ring and making the carboxylic acid proton more acidic. libretexts.orglibretexts.org

Synthetic Strategies for 3 Cyano 4 Ethylbenzoic Acid and Its Derivatives

Retrosynthetic Analysis of the 3-Cyano-4-ethylbenzoic Acid Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. For this compound, this process highlights several key bond disconnections that suggest potential synthetic pathways.

The primary disconnections are at the carbon-carbon and carbon-heteroatom bonds connecting the functional groups to the benzene (B151609) ring.

C-COOH bond disconnection: This suggests a strategy where the carboxylic acid group is introduced last, for instance, by the oxidation of a methyl group or the carboxylation of an organometallic species. The precursor would be 3-cyano-4-ethyltoluene or a derivative of 3-cyano-4-ethylbenzene .

C-CN bond disconnection: This points to a synthesis starting from a 4-ethylbenzoic acid derivative, where the cyano group is introduced via methods like the Sandmeyer reaction from an amino precursor or nucleophilic substitution.

C-ethyl bond disconnection: This pathway would involve adding the ethyl group to a 3-cyanobenzoic acid scaffold, which is generally less common due to the directing effects of the existing substituents.

These disconnections reveal that the most plausible starting materials are derivatives of toluene, benzoic acid, or aniline, guiding the selection of a forward synthetic strategy. sit.edu.cn

Direct Synthetic Routes for this compound

Direct synthetic routes involve the sequential functionalization of a benzene ring that already contains one or two of the required substituents.

A common strategy begins with 4-ethylbenzoic acid or its esters. The challenge lies in the regioselective introduction of the cyano group at the C-3 position.

Formylation-Cyanation Sequences: One effective method involves the formylation of a suitable precursor followed by conversion of the formyl group to a cyano group. For instance, a protected 4-hydroxybenzoic acid ester can be formylated to introduce an aldehyde group. This aldehyde is then converted into a nitrile. A patent describes a method for preparing methyl 3-cyano-4-hydroxybenzoate, where a formyl group is converted to a cyano group, highlighting an efficient and direct route suitable for large-scale production. google.com While this example starts with a hydroxy derivative, the principle of formyl-to-cyano conversion is a key strategy.

Nucleophilic Aromatic Substitution (Sandmeyer Reaction): A classic and versatile method for introducing a cyano group is the Sandmeyer reaction. This sequence begins with the nitration of 4-ethylbenzoic acid to introduce a nitro group, which is subsequently reduced to an amino group. The resulting 3-amino-4-ethylbenzoic acid can then be converted to the corresponding diazonium salt, which reacts with a cyanide source, typically copper(I) cyanide, to yield this compound. libretexts.org This method offers excellent regiocontrol. A patent outlines a similar process for producing 3-cyanobenzoic acid derivatives by converting an amino group on a benzoic acid ring into a cyano group via a diazonium salt. google.com

| Method | Starting Material | Key Steps | Reagents | Advantage |

| Formylation-Cyanation | 4-Hydroxybenzoic acid ester | Formylation, Cyanation | DMF, Cyanide source | High efficiency, suitable for industrial scale. google.com |

| Sandmeyer Reaction | 4-Ethylbenzoic acid | Nitration, Reduction, Diazotization, Cyanation | HNO₃/H₂SO₄, Reductant (e.g., Sn/HCl), NaNO₂/HCl, CuCN | High regioselectivity, well-established. libretexts.org |

An alternative direct approach involves installing the carboxylic acid group onto a benzene ring that already possesses the 3-cyano and 4-ethyl substituents.

Oxidation of an Alkyl Precursor: A powerful method for synthesizing aromatic carboxylic acids is the oxidation of an alkyl group, typically a methyl group, attached to the benzene ring. masterjeeclasses.com A plausible precursor for this route is 4-ethyl-3-methylbenzonitrile (or 3-cyano-4-ethyltoluene). The methyl group can be selectively oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. A patent describes the oxidation of a methyl group on a cyanotoluene ring to form the corresponding cyanobenzoic acid, demonstrating the viability of this strategy. google.com The ethyl group is generally more resistant to oxidation under controlled conditions compared to the methyl group.

Hydrolysis of a Nitrile Precursor: While less direct for this specific target, the hydrolysis of a nitrile is a fundamental method for carboxylic acid synthesis. libretexts.org This would require a precursor with a nitrile group at the position where the carboxylic acid is desired, which is not the case here, but it remains a key transformation in the synthesis of related benzoic acid derivatives.

Convergent Synthesis Approaches for the this compound Core

Convergent syntheses build the molecule by coupling together smaller, pre-functionalized fragments. These methods are often highly efficient and modular.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. researchgate.net For synthesizing analogues of this compound, reactions like the Suzuki or Buchwald-Hartwig couplings are employed.

For example, the synthesis of 4-cyano-4'-ethylbiphenyl , an analogue, is achieved via a Suzuki coupling reaction between 4-bromobenzonitrile (B114466) and 4-ethylphenylboronic acid in the presence of a palladium catalyst. This demonstrates how a biphenyl (B1667301) core, a common structure in medicinal chemistry, can be assembled. Similarly, a palladium-catalyzed carbamoylation was used to synthesize fluorinated analogues of 4-aminosalicylic acid, showcasing the versatility of these catalysts in building complex aromatic systems. nih.gov The choice of ligands, such as Xantphos, is often critical for achieving high yields and selectivity in these transformations. nih.govacs.org

| Reaction Type | Coupling Partners | Catalyst System | Product Type |

| Suzuki Coupling | 4-bromobenzonitrile + 4-ethylphenylboronic acid | Palladium catalyst (e.g., Cell-NHC-Pd), Base (K₂CO₃) | Biphenyl analogue |

| Buchwald-Hartwig Carbamoylation | Aryl bromide + tert-butylcarbamate | Pd₂(dba)₃, Xantphos ligand | N-Aryl analogue nih.gov |

Achieving the desired 1,2,4-trisubstituted pattern requires careful control over the regioselectivity of the reactions. This is often accomplished by leveraging the directing effects of the substituents on the benzene ring or by using advanced catalytic systems.

The synthesis of substituted benzenes can be achieved through metal-catalyzed cycloaddition reactions. For instance, cobalt-catalyzed [2+2+2] cycloadditions of alkynes can produce 1,2,4-substituted benzenes with high regioselectivity. researchgate.net While not a direct synthesis of the target molecule, this illustrates a powerful method for constructing the core aromatic ring with a specific substitution pattern from acyclic precursors. Similarly, indium(III)-catalyzed cyclotrimerization of alkynes provides a green and efficient route to 1,3,5-substituted benzenes, showcasing how different catalysts can yield different regioisomers. nih.gov

In the context of functionalizing an existing ring, the inherent directing properties of the substituents are paramount. The ethyl group is an ortho, para-director, while the cyano and carboxyl groups are meta-directors. A synthesis starting with 4-ethyltoluene (B166476) would involve an initial substitution directed by the ethyl group, followed by manipulations where the directing effects of the newly introduced groups must be considered to achieve the final this compound structure.

Considerations for Scalable and Sustainable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability, safety, economic viability, and environmental impact. Modern chemical manufacturing emphasizes the adoption of green and sustainable practices to minimize waste, reduce energy consumption, and utilize less hazardous materials.

A primary factor in scalable synthesis is the selection of starting materials. While laboratory methods might use expensive or hazardous reagents, industrial processes necessitate the use of cost-effective and readily available precursors. For instance, methods for preparing similar cyanobenzoic acid derivatives have focused on avoiding highly toxic cyanides like cuprous cyanide, which are unsuitable for large-scale industrial use. wipo.intgoogle.comgoogle.com Instead, routes that convert formyl groups into cyano groups are considered more efficient and suitable for mass production. wipo.intgoogle.comgoogle.com

Process optimization is critical for maximizing yield and minimizing byproducts. This involves a detailed analysis of reaction parameters such as temperature, pressure, and catalyst choice. numberanalytics.com For cyanation reactions, which are key to producing nitrile compounds, the development of robust catalysts, such as those based on palladium or nickel, allows for milder reaction conditions. numberanalytics.com Furthermore, understanding the reaction kinetics and thermodynamics through screening and optimization studies is essential for developing a scalable process. numberanalytics.com The use of in-line monitoring and control systems can ensure consistent reaction conditions on a large scale. numberanalytics.com

The principles of green chemistry are integral to developing sustainable synthetic routes. This includes using environmentally benign solvents, developing catalytic processes to replace stoichiometric reagents, and designing methods for easy catalyst separation and recycling. numberanalytics.comrsc.org For example, some syntheses of substituted benzoic acids have been developed under transition metal-free conditions, highlighting a move towards more environmentally friendly processes. rsc.org The use of aqueous media and recyclable catalysts has also been explored to enhance the sustainability of oxidation reactions leading to carboxylic acids. mdpi.com Photocatalysis using visible light is another emerging sustainable method for synthesizing various aryl acids. researchgate.net

Finally, a holistic life cycle assessment can provide insights into the environmental footprint of the entire manufacturing process. This approach ensures that the chosen synthetic route is not only economically sound but also environmentally responsible.

Table 1: Key Considerations for Scalable and Sustainable Synthesis

| Parameter | Consideration for Scalable and Sustainable Synthesis | Research Findings |

|---|---|---|

| Starting Materials & Reagents | Utilize cost-effective, readily available, and less hazardous materials. Avoid highly toxic reagents. | Syntheses avoiding toxic cuprous cyanide are preferred for industrial production. wipo.intgoogle.comgoogle.com Efficient conversion of formyl groups to cyano groups is suitable for mass production. wipo.intgoogle.comgoogle.com |

| Catalysis | Employ efficient and recyclable catalysts to minimize waste and enable milder reaction conditions. | Transition metal catalysts like palladium and nickel are effective for cyanation reactions under mild conditions. numberanalytics.com Metal-free catalytic systems are being developed for greater sustainability. rsc.org |

| Reaction Conditions | Optimize parameters like temperature and pressure; utilize innovative conditions like microwave irradiation or photocatalysis to enhance efficiency. | Microwave-assisted synthesis can significantly reduce reaction times compared to conventional methods. ajrconline.org Visible light photocatalysis offers a sustainable route to aryl acids. researchgate.net |

| Solvents | Prefer green solvents such as water or ionic liquids; explore solvent-free conditions. | Reactions in aqueous media with recyclable catalysts have been demonstrated for the synthesis of carboxylic acids. mdpi.comresearchgate.net |

| Downstream Processing | Favor crystallization over chromatography for purification to reduce solvent waste and cost. | Methods that yield pure products without requiring column chromatography are advantageous for commercial synthesis. researchgate.net |

| Overall Process | Implement in-line monitoring for process control and conduct life cycle assessments to ensure economic and environmental viability. | Robust and scalable processes are developed through thorough reaction screening and optimization. numberanalytics.com |

Advanced Spectroscopic Characterization and Computational Analysis of 3 Cyano 4 Ethylbenzoic Acid

Elucidation of the Molecular Structure of 3-Cyano-4-ethylbenzoic Acid through High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous determination of molecular structures. By combining data from Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry, a complete picture of the connectivity, functional groups, and molecular formula of this compound can be assembled.

NMR spectroscopy provides detailed information about the local chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The predicted NMR data for this compound in a solvent like CDCl₃ or DMSO-d₆ allows for a complete assignment of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and carboxylic acid protons. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (>10 ppm). The aromatic region will display signals for three protons. The proton at C-5 will be a doublet, coupled to the proton at C-6. The proton at C-2 will appear as a singlet or a narrow doublet, and the proton at C-6 will be a doublet of doublets. The ethyl group will present a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern indicating free rotation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show ten distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon attached to the cyano group (C-3) and the cyano carbon itself will also have characteristic chemical shifts influenced by the strong electron-withdrawing nature of the nitrile. The remaining aromatic carbons and the two aliphatic carbons of the ethyl group will appear at more upfield positions.

2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. Heteronuclear Multiple Bond Correlation (HMBC) would show correlations between protons and carbons separated by two or three bonds, providing definitive evidence for the substitution pattern on the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -COOH | > 10.0 | Singlet (broad) | N/A | 1H |

| Ar-H (C2) | ~8.2 | Singlet / Narrow Doublet | ~2 | 1H |

| Ar-H (C6) | ~8.0 | Doublet | ~8 | 1H |

| Ar-H (C5) | ~7.5 | Doublet | ~8 | 1H |

| -CH₂- | ~2.8 | Quartet | ~7.5 | 2H |

| -CH₃ | ~1.3 | Triplet | ~7.5 | 3H |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~168 |

| Ar-C4 (-CH₂CH₃) | ~150 |

| Ar-C2 | ~135 |

| Ar-C6 | ~133 |

| Ar-C1 (-COOH) | ~130 |

| Ar-C5 | ~128 |

| -C≡N | ~117 |

| Ar-C3 (-C≡N) | ~112 |

| -CH₂- | ~25 |

| -CH₃ | ~15 |

Vibrational spectroscopy is a powerful tool for identifying functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically found between 2500-3300 cm⁻¹. msu.edudocbrown.info The C=O stretching vibration will give rise to a strong, sharp peak around 1700 cm⁻¹. msu.edu A distinct, sharp absorption of medium intensity is anticipated in the 2240-2200 cm⁻¹ region, which is characteristic of the C≡N (nitrile) stretching mode. rasayanjournal.co.in Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is also strongly Raman active, expected around 2239 cm⁻¹. rasayanjournal.co.inresearchgate.net Aromatic ring stretching vibrations typically produce strong bands in the 1600-1450 cm⁻¹ region. The symmetric breathing mode of the benzene (B151609) ring is often a prominent feature in the Raman spectrum.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 3300 - 2500 | Weak / Not Observed | Very Broad, Strong |

| Aromatic C-H stretch | 3100 - 3000 | Strong | Medium |

| Aliphatic C-H stretch | 2980 - 2850 | Strong | Medium |

| C≡N stretch | ~2230 | ~2230 | Medium, Sharp |

| C=O stretch | ~1700 | Medium | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Strong | Medium-Strong |

| C-O stretch / O-H bend | 1440 - 1200 | Weak-Medium | Medium |

Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. For this compound (C₁₀H₉NO₂), the exact mass is 175.0633 g/mol .

High-Resolution MS (HRMS): HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺).

MS/MS Fragmentation Analysis: The fragmentation pattern is predictable based on the structure. The molecular ion peak ([M]⁺) at m/z = 175 would be observed. A common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (-OH), leading to a strong peak for the acylium ion at m/z = 158. fu-berlin.de Another expected fragmentation is the loss of the entire carboxyl group as COOH (45 Da), resulting in a fragment at m/z = 130. For the ethyl-substituted ring, benzylic cleavage is highly favorable, leading to the loss of a methyl radical (-CH₃, 15 Da) from the molecular ion to form a stable benzylic cation at m/z = 160.

| m/z | Predicted Ion Fragment | Fragmentation Pathway |

|---|---|---|

| 175 | [C₁₀H₉NO₂]⁺ | Molecular Ion ([M]⁺) |

| 160 | [M - CH₃]⁺ | Loss of methyl radical from ethyl group |

| 158 | [M - OH]⁺ | Loss of hydroxyl radical from carboxyl group |

| 130 | [M - COOH]⁺ | Loss of carboxyl radical |

Computational Chemistry Investigations into this compound

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the molecular properties of compounds like this compound, complementing and aiding in the interpretation of experimental data.

DFT calculations are widely used to determine the most stable (ground state) three-dimensional arrangement of atoms in a molecule and to analyze its electronic structure. mdpi.com A common approach involves using a functional, such as B3LYP, with a basis set like 6-311++G(d,p) to perform geometry optimization. ucl.ac.ukresearchgate.net

For this compound, calculations would reveal key geometric parameters such as the bond lengths of the C≡N, C=O, and C-O groups, as well as the bond angles and dihedral angles describing the orientation of the carboxyl and ethyl substituents relative to the aromatic ring. These calculations can also determine electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides an estimate of the molecule's chemical reactivity and electronic excitation energy.

| Parameter | Computational Method | Typical Output |

|---|---|---|

| Geometry Optimization | DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized bond lengths, bond angles, dihedral angles |

| Electronic Properties | DFT (e.g., B3LYP/6-311++G(d,p)) | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Molecular Electrostatic Potential (MEP) |

A significant application of DFT is the prediction of spectroscopic data, which can be invaluable for assigning experimental spectra. rasayanjournal.co.in

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard protocol for calculating NMR isotropic shielding constants. researchgate.net These calculated values are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane). Such predictions are instrumental in resolving ambiguities in the assignment of complex ¹H and ¹³C NMR spectra. modgraph.co.uk

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. rasayanjournal.co.inchimia.ch The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental IR and Raman data. rasayanjournal.co.in This allows for a detailed and confident assignment of each band in the vibrational spectra to a specific molecular motion.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which allows for the simulation of the UV-Vis absorption spectrum.

| Spectroscopic Parameter | Computational Method | Key Considerations |

|---|---|---|

| NMR Chemical Shifts | DFT with GIAO method | Requires geometry optimization; results are linearly scaled for comparison with experiment. |

| Vibrational Frequencies | DFT Frequency Calculation | Requires geometry optimization; frequencies are scaled to correct for anharmonicity. |

| UV-Vis Spectra | Time-Dependent DFT (TD-DFT) | Calculates excited states to predict absorption wavelengths (λ_max). |

Chemical Reactivity and Functional Derivatization of 3 Cyano 4 Ethylbenzoic Acid

Reactivity of the Carboxylic Acid Functionality in 3-Cyano-4-ethylbenzoic Acid

The carboxylic acid group is a primary site for modifications such as esterification and amidation, which are fundamental reactions in the synthesis of new chemical entities.

Esterification of this compound can be achieved through various standard methods to produce esters with tailored properties. In prodrug development, the carboxylic acid functionality is often masked as an ester to improve the pharmacokinetic properties of a drug, such as its solubility or bioavailability. The ester can then be hydrolyzed in vivo by metabolic enzymes to release the active carboxylic acid.

Commonly employed methods for the esterification of carboxylic acids like this compound include Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). Alternatively, reaction with alkyl halides under basic conditions can yield the corresponding esters. For more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction with an alcohol. google.com

In the realm of material science, esters derived from this compound could be utilized as monomers for the synthesis of polyesters or as components in liquid crystal formulations, where the rigid aromatic core and the polar cyano group can impart desirable properties.

Table 1: Representative Esterification Reactions of Carboxylic Acids

| Reagent/Method | Catalyst/Conditions | Product Type |

| Alcohol (e.g., Ethanol) | H₂SO₄ (catalytic), heat | Ethyl ester |

| Alkyl Halide (e.g., Ethyl iodide) | Base (e.g., K₂CO₃), solvent (e.g., DMF) | Ethyl ester |

| Alcohol, DCC/DMAP | Solvent (e.g., CH₂Cl₂) | Ester |

The carboxylic acid group of this compound can be readily converted to an amide through reaction with a primary or secondary amine. This transformation is of particular importance in medicinal chemistry for the synthesis of novel compounds and for peptide conjugation. Amide bond formation typically requires the activation of the carboxylic acid.

Standard peptide coupling reagents are widely used for this purpose. Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), and carbodiimides like DCC and EDC, often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), facilitate the efficient formation of the amide bond while minimizing side reactions and racemization. sigmaaldrich.com These methods are suitable for coupling this compound to amino acids or peptides, thereby introducing the cyano- and ethyl-substituted phenyl moiety into a peptide backbone. peptide.comacs.org

Table 2: Common Coupling Reagents for Amidation

| Coupling Reagent | Additive (optional) | Base |

| DCC or EDC | HOBt or HOAt | DIPEA or NMM |

| HBTU or HATU | None required | DIPEA or NMM |

| PyBOP | None required | DIPEA or NMM |

Transformations of the Nitrile Group in this compound

The nitrile group of this compound is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions, leading to diverse molecular scaffolds.

The nitrile group can be hydrolyzed under either acidic or basic conditions. Partial hydrolysis yields a carboxamide, while complete hydrolysis leads to a carboxylic acid.

Under acidic conditions, typically by heating with a strong acid such as aqueous sulfuric or hydrochloric acid, the nitrile group is protonated, which increases its electrophilicity and facilitates the attack of water. The initial product is the corresponding amide, which can often be isolated by careful control of the reaction conditions. Prolonged heating under these conditions will lead to further hydrolysis of the amide to yield the corresponding dicarboxylic acid, 4-ethylisophthalic acid.

Basic hydrolysis, accomplished by heating with an aqueous solution of a strong base like sodium hydroxide (B78521), involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. This initially forms an iminocarboxylate, which then tautomerizes and protonates upon workup to give the amide. Similar to acid-catalyzed hydrolysis, forcing conditions will result in the hydrolysis of the amide to the carboxylate salt, which upon acidification will yield 4-ethylisophthalic acid.

The nitrile group can be reduced to a primary amine, specifically a (3-(aminomethyl)-4-ethylphenyl)methanol derivative, which is a valuable synthetic intermediate. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Reduction with a powerful hydride donor like LiAlH₄ in an ethereal solvent such as diethyl ether or tetrahydrofuran, followed by an aqueous workup, will efficiently reduce the nitrile to the corresponding primary amine. It is important to note that LiAlH₄ will also reduce the carboxylic acid functionality to a primary alcohol. Therefore, if selective reduction of the nitrile is desired, the carboxylic acid must first be protected, for example, as an ester.

Catalytic hydrogenation, using catalysts such as Raney nickel, platinum oxide, or palladium on carbon under a hydrogen atmosphere, is another effective method for nitrile reduction. The choice of catalyst and reaction conditions can sometimes allow for the selective reduction of the nitrile in the presence of the carboxylic acid, although esterification of the acid prior to reduction is a more common strategy to avoid side reactions. The resulting aminomethyl group can be further derivatized, for instance, through acylation to form amides or through reductive amination to yield secondary or tertiary amines. libretexts.orgmasterorganicchemistry.com

The nitrile group can participate in cycloaddition reactions to form various five-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

For instance, 1,2,4-oxadiazoles can be synthesized from nitriles. While there are no specific reports on this compound, a closely related compound, 3-cyano-4-ethoxybenzoic acid, has been used to synthesize an oxadiazole derivative. In this case, the carboxylic acid was first activated with EDCI and HOBt and then reacted with N',1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide under microwave irradiation to yield the corresponding 1,2,4-oxadiazole. chemicalbook.com A similar strategy could likely be applied to this compound. Generally, the synthesis of 1,3,4-oxadiazoles can be achieved from carboxylic acids and acyl hydrazides. nih.gov

The synthesis of triazoles from nitriles is also a well-established transformation. nih.govfrontiersin.orgorganic-chemistry.org For example, copper-catalyzed cycloaddition of a nitrile with hydroxylamine (B1172632) can lead to the formation of 1,2,4-triazoles. nih.gov The nitrile group in this compound could potentially undergo [3+2] cycloaddition reactions with azides to form tetrazoles, although this reactivity is more commonly associated with organotin azides or in the presence of a Lewis acid. The specific conditions for these cycloaddition reactions would require experimental optimization for this particular substrate.

Table 3: Synthesis of a 1,2,4-Oxadiazole from a 3-Cyano-4-alkoxybenzoic Acid Derivative chemicalbook.com

| Reactant 1 | Reactant 2 | Coupling Agents | Conditions | Product | Yield |

| 3-Cyano-4-ethoxybenzoic acid | N',1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide | EDCI, HOBt | DMF, Microwave, 130 °C | 2-ethoxy-5-(3-(1-hydroxy-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)benzonitrile | 79% |

Electrophilic and Nucleophilic Aromatic Substitutions on the this compound Ring

The reactivity of the benzene (B151609) ring in this compound is intricately governed by the electronic interplay of its three substituents: a cyano group (-CN), an ethyl group (-CH₂CH₃), and a carboxylic acid group (-COOH). These groups collectively influence the electron density of the aromatic nucleus and dictate the regioselectivity of substitution reactions.

Analysis of Substituent Directing Effects and Reactivity of the Aromatic Nucleus

The aromatic ring of this compound is substituted with two electron-withdrawing groups (EWGs) and one electron-donating group (EDG). The cyano and carboxylic acid groups are powerful EWGs, withdrawing electron density from the ring through both inductive and resonance effects (-I, -M). wou.edu This withdrawal significantly reduces the ring's nucleophilicity, thereby deactivating it towards electrophilic aromatic substitution (EAS). wikipedia.org Conversely, the ethyl group is a weak electron-donating group (+I effect), which slightly activates the ring.

In electrophilic aromatic substitution, the directing effects of these groups are as follows:

Cyano (-CN) group : Strongly deactivating and a meta-director. wou.edu

Carboxylic acid (-COOH) group : Strongly deactivating and a meta-director.

Ethyl (-CH₂CH₃) group : Weakly activating and an ortho, para-director.

The combined effect of two strong deactivating groups outweighs the weak activation by the ethyl group, rendering the entire aromatic nucleus substantially deactivated towards electrophiles. Any electrophilic substitution would require harsh reaction conditions. The position of substitution would be determined by a complex interplay of these competing directing effects, with the positions meta to the -CN and -COOH groups and ortho/para to the -CH₂CH₃ group being electronically favored. Steric hindrance from the ethyl group would likely disfavor substitution at the position between the ethyl and carboxyl groups.

For nucleophilic aromatic substitution (SₙAr), the scenario is reversed. Strong electron-withdrawing groups like the cyano and nitro functionalities are known to activate aromatic rings for nucleophilic attack, especially when positioned ortho or para to a suitable leaving group (e.g., a halide). wikipedia.orgbyjus.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgchemistrysteps.com Therefore, a halogenated derivative of this compound would be susceptible to SₙAr reactions, with the EWGs facilitating the displacement of the leaving group.

| Substituent | Electronic Effect | Type | EAS Reactivity Effect | EAS Directing Effect | NAS Reactivity Effect (with LG) |

|---|---|---|---|---|---|

| -CN (Cyano) | -I, -M | Electron-Withdrawing | Strongly Deactivating | Meta | Activating |

| -COOH (Carboxyl) | -I, -M | Electron-Withdrawing | Strongly Deactivating | Meta | Activating |

| -CH₂CH₃ (Ethyl) | +I | Electron-Donating | Weakly Activating | Ortho, Para | Deactivating |

Introduction of Additional Functionalities via Electrophilic or Nucleophilic Pathways

The introduction of new functional groups onto the this compound ring is challenging but feasible through carefully chosen pathways.

Electrophilic Pathways: Due to the ring's deactivated nature, electrophilic substitutions demand forcing conditions. For instance, nitration would likely require hot, fuming nitric and sulfuric acids. The incoming nitro group would preferentially be directed to the position that is meta to both the cyano and carboxyl groups and ortho to the ethyl group, although a mixture of isomers is possible.

Nucleophilic Pathways: Nucleophilic aromatic substitution offers a more controlled method for introducing functionalities, provided a precursor with a good leaving group is used. For example, if 5-bromo-3-cyano-4-ethylbenzoic acid were the substrate, the bromine atom could be displaced by various nucleophiles. The strong electron-withdrawing effects of the adjacent cyano and carboxyl groups would facilitate this reaction. This pathway is valuable for installing functionalities like amines, alkoxides, or thiolates.

| Reaction Type | Example Reagents | Potential Product | Key Considerations |

|---|---|---|---|

| Electrophilic Nitration | Fuming HNO₃, H₂SO₄, heat | Nitro-3-cyano-4-ethylbenzoic acid | Harsh conditions required; potential for multiple products and side reactions. |

| Nucleophilic Substitution (on bromo-derivative) | NaNH₂, liquid NH₃ | Amino-3-cyano-4-ethylbenzoic acid | Requires a precursor with a leaving group (e.g., Br). EWGs activate the ring for this reaction. |

| Nucleophilic Substitution (on bromo-derivative) | NaOCH₃, CH₃OH | Methoxy-3-cyano-4-ethylbenzoic acid | The cyano and carboxyl groups stabilize the Meisenheimer intermediate. |

Coupling Reactions for Extending the this compound Scaffold

Beyond substitution reactions, the this compound framework can be elongated and functionalized through modern metal-catalyzed cross-coupling reactions, significantly increasing its molecular complexity.

Utilization in Metal-Catalyzed Cross-Coupling for C-C Bond Formation

Direct C-C cross-coupling of this compound is not straightforward, as none of its native functional groups are typical participants in reactions like Suzuki, Stille, or Heck couplings. However, halogenated derivatives of the acid are excellent substrates for such transformations. For example, a bromo-substituted version of this compound could readily participate in palladium-catalyzed reactions.

In a typical Suzuki-Miyaura coupling, the aryl bromide would be reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This methodology allows for the formation of a new C-C bond, enabling the attachment of a wide variety of aryl, heteroaryl, or alkyl groups to the benzoic acid scaffold. Such strategies are fundamental in medicinal chemistry for building libraries of related compounds for structure-activity relationship studies. While patents describe coupling reactions to form amide bonds from the carboxyl group, the formation of C-C bonds typically requires a halogenated precursor. google.comgoogle.com

| Coupling Reaction | Required Substrate | Coupling Partner | Typical Catalyst System | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Bromo-3-cyano-4-ethylbenzoic acid | Arylboronic acid (R-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Aryl-Aryl C-C |

| Stille | Bromo-3-cyano-4-ethylbenzoic acid | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl-Aryl/Vinyl C-C |

| Sonogashira | Bromo-3-cyano-4-ethylbenzoic acid | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | Aryl-Alkynyl C-C |

Derivatization for Enhanced Analytical Applications (e.g., Mass Spectrometry)

For sensitive detection and quantification in complex biological or environmental matrices, particularly using liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is often employed. The carboxylic acid group of this compound is an ideal handle for such modifications. The goal of derivatization is to introduce a tag that improves ionization efficiency in the mass spectrometer's source, leading to lower limits of detection.

Common strategies involve converting the carboxylic acid into an amide or ester using a derivatizing agent that contains a pre-charged or easily ionizable moiety. For positive-mode electrospray ionization (ESI-MS), reagents containing a quaternary ammonium (B1175870) or pyridinium (B92312) group are effective. These "charge-switch" derivatizations place a permanent positive charge on the molecule, ensuring robust ionization and high sensitivity. nih.gov This approach significantly enhances the signal-to-noise ratio compared to the analysis of the underivatized, negatively ionizing carboxylic acid.

| Derivatization Reagent | Functional Group Targeted | Purpose | MS Ionization Mode |

|---|---|---|---|

| N-(4-aminomethylphenyl)pyridinium (AMPP) | -COOH | Introduces a permanent positive charge for enhanced sensitivity. | Positive ESI |

| 3-Picolylamine (3-PA) | -COOH | Adds an easily protonated pyridine (B92270) ring. | Positive ESI |

| 2-Bromo-1-methylpyridinium iodide | -COOH | Forms an ester with a permanently charged pyridinium tag. | Positive ESI |

Structure Activity Relationship Sar Studies Centered on 3 Cyano 4 Ethylbenzoic Acid Derivatives

Systematic Modification of the 3-Cyano-4-ethylbenzoic Acid Core and its Impact on Biological Interactions

The core of this compound presents three key regions for modification: the carboxylic acid group, the cyano group at position 3, and the ethyl group at position 4. Altering these substituents allows researchers to probe the steric, electronic, and hydrophobic requirements of the biological target's binding site.

The substituents on the benzoic acid ring play a critical role in defining the molecule's interaction with biological targets. Research on related structures, particularly in the development of human glucagon (B607659) receptor (hGluR) antagonists, provides significant insights into the functions of these groups.

The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor. In studies on nonsteroidal inhibitors of enzymes like aromatase and steroid sulfatase (STS), a para-cyano group was found to be important for potent inhibition. nih.gov It is suggested that the cyano group can function as a hydrogen bond acceptor, interacting favorably with amino acid residues within the enzyme's active site, thereby enhancing binding affinity. nih.gov For instance, molecular docking studies of some inhibitors show the cyano group pointing towards and potentially interacting with the backbone NH of Met374 in the aromatase active site. nih.gov Its removal or replacement often leads to a significant decrease in inhibitory activity. nih.gov

The following table summarizes SAR data from related cyanobenzoic acid derivatives developed as glucagon receptor antagonists, illustrating the impact of modifying the portion of the molecule analogous to the ethyl group.

| Compound ID | Core Structure | Modification (Analogous to Ethyl Group Position) | Biological Target | Activity (IC₅₀) |

| Lead Compound | 3-Cyano-4-hydroxybenzoic acid hydrazide | (3,5-dimethoxy-4-isopropylbenzyloxy)benzylidene | Human Glucagon Receptor | Potent Antagonist |

| NNC 25-2504 | 3-Cyano-4-hydroxybenzoic acid hydrazide | [1-(2,3,5,6-tetramethylbenzyl)-1H-indol-4-ylmethylene] | Human Glucagon Receptor | 2.3 nM |

This table is based on data for structurally related compounds to illustrate the principles of SAR.

Further optimization of lead compounds often involves more significant structural changes, including substituent variations, isosteric replacements, and scaffold hopping.

Substituent Variations: This involves replacing the ethyl group with other alkyl chains (e.g., methyl, propyl, isopropyl) or functional groups (e.g., methoxy, trifluoromethyl) to fine-tune steric and electronic properties. The carboxylic acid could be converted to esters or amides to alter solubility and cell permeability.

Isosteric Replacements: Isosteres are atoms or groups of atoms that have similar size, shape, and electronic properties. The cyano group (-C≡N), for example, could be replaced by isosteres such as a halogen (e.g., -Cl, -Br) or a trifluoromethyl group (-CF₃) to modulate electronic character while maintaining similar steric bulk. The phenyl ring of the benzoic acid itself could be replaced by a bioisostere like a pyridine (B92270) or thiazole (B1198619) ring to alter properties like metabolic stability and target interaction. researchgate.net

Scaffold Hopping: This advanced strategy involves replacing the central molecular core (the benzoic acid scaffold) with a structurally distinct framework while preserving the essential pharmacophoric features required for biological activity. nih.gov The goal is to discover new, patentable chemical series with improved properties. nih.govniper.gov.in Starting from a this compound lead, a scaffold hop might replace the benzoic acid ring with a different heterocyclic system that positions the key cyano, ethyl, and acidic (or acidic mimic) functionalities in a similar spatial arrangement. This can lead to significant improvements in properties like solubility and metabolic stability. niper.gov.indundee.ac.uk

The table below provides examples of potential modifications based on these strategies.

| Strategy | Original Feature | Potential Replacement | Rationale |

| Substituent Variation | -CH₂CH₃ (Ethyl) | -OCH₃ (Methoxy) | Modify hydrophobicity and electronics. |

| Isosteric Replacement | -C≡N (Cyano) | -CF₃ (Trifluoromethyl) | Maintain steric profile with altered electronic properties. |

| Scaffold Hopping | Benzoic Acid Core | 4-(Thiazol-5-yl) Carboxylic Acid | Introduce novel core, improve properties, explore new IP. |

Computational Approaches in Understanding Structure-Activity Relationships for this compound Analogues

Computational chemistry provides powerful tools to rationalize observed SAR and to guide the design of new, more potent analogues, saving significant time and resources.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. japer.in For analogues of this compound, docking studies can elucidate how different substituents influence the binding mode. scispace.com The process involves preparing a 3D structure of the target protein and then computationally placing the ligand into the binding site. japer.inscispace.com The results can reveal key interactions, such as hydrogen bonds formed by the carboxylic acid or cyano group and hydrophobic interactions involving the ethyl group, rationalizing why certain modifications increase or decrease activity. japer.innih.gov

Pharmacophore Modeling identifies the essential 3D arrangement of chemical features (pharmacophore) necessary for biological activity. nih.gov For a series of active this compound analogues, a pharmacophore model could be generated. nih.gov This model might consist of features such as a hydrogen bond acceptor (the cyano group), a hydrophobic feature (the ethyl group), an aromatic ring, and a negatively ionizable/hydrogen bond donor feature (the carboxylic acid). nih.gov This validated pharmacophore can then be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that possess the same essential features, facilitating scaffold hopping and the discovery of new lead compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, described by molecular descriptors. nih.gov

For this compound analogues, a 3D-QSAR model could be developed. nih.govnih.gov In this process, a training set of synthesized analogues with known biological activities is aligned, and various molecular descriptors are calculated for each. These descriptors can quantify properties like:

Steric effects: (e.g., molar refractivity) related to the size of substituents replacing the ethyl group.

Electronic effects: (e.g., Hammett constants) related to the electron-withdrawing or -donating properties of substituents on the ring.

Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity. A robust QSAR model can then be used to predict the biological activity of novel, yet-to-be-synthesized compounds, allowing chemists to prioritize the synthesis of the most promising candidates. nih.gov

Advanced Research Applications of 3 Cyano 4 Ethylbenzoic Acid and Analogues

Role in Advanced Materials Science

3-Cyano-4-ethylbenzoic acid and its analogues are versatile building blocks in materials science due to the specific functionalities imparted by the cyano, ethyl, and carboxylic acid groups. The rigid benzene (B151609) core combined with these functional groups allows for its application in the development of liquid crystals, the functionalization of nanomaterials, and the construction of porous crystalline solids.

Development as Precursors for Liquid Crystals and Organic Electronic Materials

Substituted benzoic acids are fundamental components in the design of thermotropic liquid crystals, which exhibit properties between those of conventional liquids and solid crystals. labscoop.comnih.gov The molecular architecture of this compound, featuring a rigid phenyl ring, provides the necessary structural anisotropy for the formation of liquid crystalline phases (mesophases).

The specific functional groups play distinct roles in determining the material's properties:

The Carboxylic Acid Group: Promotes the formation of hydrogen-bonded dimers, effectively elongating the molecular structure and increasing the thermal stability of the mesophases.

The Ethyl Group: As a terminal alkyl chain, it influences the melting point and the type of liquid crystal phase observed (e.g., nematic, smectic). nih.gov

The Cyano Group: Introduces a strong dipole moment, which is crucial for creating materials with significant dielectric anisotropy. This property is essential for the operation of liquid crystal displays (LCDs), where an electric field is used to align the molecules. labscoop.com

Research on related benzoic acid derivatives has shown that variations in the core structure and terminal groups can tune the mesomorphic properties. For instance, materials based on a 3-hydroxybenzoic acid core have been shown to exhibit various columnar, lamellar, and nematic phases depending on the attached side groups. researchgate.net The combination of these structural features makes this compound a promising precursor for calamitic (rod-shaped) liquid crystals and other organic electronic materials where molecular order and electronic properties are critical. labscoop.comnih.gov

Table 1: Influence of Functional Groups on Liquid Crystal Properties

| Functional Group | Role in Liquid Crystal Formation | Resulting Property |

|---|---|---|

| Phenyl Ring | Provides a rigid, anisotropic core | Essential for molecular alignment |

| Carboxylic Acid | Enables hydrogen bonding to form dimers | Increases structural length and thermal stability |

| Ethyl Group | Acts as a flexible terminal chain | Influences melting point and mesophase type |

Application as Initiators in Carbon Nanotube Functionalization and Polymer Chemistry

In polymer and materials chemistry, the term "initiator" typically refers to a molecule that generates free radicals to start a polymerization chain reaction, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO). sigmaaldrich.comtcichemicals.comfujifilm.com While this compound is not a conventional thermal or photoinitiator in this sense, its carboxylic acid group serves as a critical anchor or "initiating site" for the covalent functionalization of surfaces, particularly carbon nanotubes (CNTs). rsc.org

The process of covalent functionalization is essential for improving the solubility and processability of CNTs, which tend to agglomerate due to strong van der Waals forces. mdpi.comfu-berlin.de The carboxylic acid group of this compound can be readily attached to the surface of CNTs, which are often pre-treated to introduce hydroxyl or amino groups. The functionalization can proceed via standard esterification or amidation reactions, effectively grafting the molecule onto the nanotube's surface. nih.gov

This surface modification achieves several goals:

Improved Dispersion: The attached molecules disrupt the π-π stacking between nanotubes, allowing them to be dispersed in various solvents. rsc.org

Tailored Surface Chemistry: The exposed cyano and ethyl groups alter the surface properties of the CNTs, making them compatible with specific polymer matrices or enabling further chemical reactions.

Enhanced Composite Materials: Functionalized CNTs can be integrated more effectively into polymer composites, leading to materials with enhanced mechanical strength and thermal or electrical conductivity. rsc.org

Therefore, in this context, this compound acts as a functionalizing agent that initiates the modification of a material's surface properties.

Design of Ligands for Metal-Organic Frameworks (MOFs) with Tunable Properties

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. ekb.egusu.edu The properties of a MOF—such as its pore size, surface area, and chemical functionality—are directly determined by the choice of the metal and the organic ligand. scispace.com

This compound is an excellent candidate for a ligand in MOF synthesis. The carboxylate group readily coordinates with metal ions (e.g., zinc, copper, cadmium) to form the structural nodes of the framework. nih.govnih.gov The length and rigidity of the benzene ring act as a strut, defining the dimensions of the pores within the material.

The other functional groups on the ligand allow for the fine-tuning of the MOF's properties:

Cyano Group: The nitrogen atom in the cyano group can remain uncoordinated and point into the pores of the MOF. This introduces a polar functional group that can enhance the selective adsorption of specific gases, such as carbon dioxide, or act as a site for post-synthetic modification. frontiersin.org

Ethyl Group: This nonpolar group can also line the pores, modifying the hydrophobicity of the internal surface and influencing the framework's affinity for different guest molecules.

The use of functionalized benzoic acid analogues to create MOFs with tailored properties is well-established. For example, 3-nitro-4-(pyridin-4-yl)benzoic acid has been used to synthesize topologically diverse MOFs, demonstrating that small changes to the ligand can lead to significantly different framework structures and properties. nih.gov This highlights the potential of this compound to serve as a versatile building block for designing MOFs with precisely controlled chemical environments for applications in gas storage, separation, and catalysis. wpi.eduepfl.ch

Contributions to Catalysis and Sustainable Chemical Processes

The chemical structure of this compound allows it to participate in catalytic processes in two primary ways: either directly as an organocatalyst or as a ligand that modifies the behavior of a catalytically active metal center.

Utilization in Organocatalysis and Acid-Base Catalysis

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. The carboxylic acid moiety of this compound enables it to function as a Brønsted acid catalyst. By donating a proton, it can activate electrophiles, such as carbonyl compounds, making them more susceptible to nucleophilic attack. This is a fundamental mechanism in many acid-catalyzed reactions, including esterifications and acetal formations.

While direct catalytic applications of this specific molecule are not widely documented, related molecular structures have shown significant utility in organocatalytic reactions. For instance, 3-cyano-4-styrylcoumarins, which share the cyanophenyl motif, have been employed in complex organocatalytic cascades involving thia-Michael additions and annulations. nih.gov These reactions often rely on bifunctional catalysts where an acidic site, like a carboxylic acid, works in concert with a basic site to control reactivity and stereochemistry. This demonstrates the potential of the functional groups present in this compound to participate in sophisticated catalytic cycles.

Ligand Design for Transition Metal-Catalyzed Reactions

In homogeneous catalysis, the performance of a transition metal catalyst is heavily dependent on the ligands coordinated to the metal center. rutgers.edu Ligands influence the catalyst's stability, solubility, and, most importantly, its activity and selectivity by modulating the steric and electronic environment of the metal.

This compound can serve as a ligand for various transition metals (e.g., palladium, rhodium, copper) after deprotonation of its carboxylic acid group. The resulting carboxylate can bind to the metal center, while the other substituents provide electronic tuning:

Cyano Group: As an electron-withdrawing group, it can decrease the electron density at the metal center. This can make the metal more electrophilic and alter its reactivity in key catalytic steps such as oxidative addition and reductive elimination.

Ethyl Group: Provides steric bulk near the metal center, which can influence substrate approach and control selectivity, for example, in cross-coupling reactions.

The design of bifunctional catalysts, where a metal center is combined with acidic or basic sites on the ligand, is a growing area of research aimed at creating more efficient and sustainable chemical processes. mdpi.com The combination of a metal-binding carboxylate and a Brønsted acidic proton (in its protonated form) makes this compound a candidate for designing such advanced catalytic systems.

Table 2: Summary of Catalytic Applications

| Catalysis Type | Role of this compound | Key Functional Group | Potential Reactions |

|---|---|---|---|

| Organocatalysis | Brønsted acid catalyst | Carboxylic Acid (-COOH) | Esterification, Aldol reactions, Michael additions |

Green Chemistry Applications and Process Optimization

The synthesis of this compound and its analogues is increasingly benefiting from the principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org Process optimization in this context aims to improve reaction efficiency, minimize waste, and utilize more environmentally benign reagents and conditions. nih.gov

A key area of improvement is the avoidance of highly toxic reagents. Traditional methods for introducing a cyano group onto an aromatic ring sometimes involve the use of hazardous cyanide salts, such as cuprous cyanide. google.com Green chemistry approaches seek to replace these with safer alternatives or develop new synthetic routes that circumvent their use entirely. For instance, methods are being developed that generate the cyano group from a less toxic precursor, like a formyl group, which is a more efficient and direct method suitable for larger-scale production. google.com

Another focus of process optimization is the use of greener solvents and catalysts. Research into the synthesis of related cyanobenzoic acid derivatives demonstrates a shift away from volatile and toxic organic solvents like benzene towards safer alternatives such as toluene or biodegradable solvents. nih.gov Furthermore, the development of robust catalytic systems, including biocatalysis, offers a pathway to more selective and efficient reactions under milder conditions. fkit.hr For example, the use of enzyme catalysts like MenD in related syntheses showcases the potential for high yields and productivity in aqueous media, significantly reducing the environmental footprint of the process. fkit.hr Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing yield and minimizing energy consumption. Patents related to cyanobenzoic acid derivatives often detail specific processes aimed at achieving high-purity products through optimized reaction and purification steps, such as recrystallization in preferred solvents. google.comgoogle.com

Table 1: Comparison of Synthetic Approaches for Cyanobenzoic Acid Analogues

| Parameter | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Cyanide Source | Often uses highly toxic metal cyanides (e.g., CuCN) google.com | Avoids toxic cyanides; may use precursors like formyl groups google.com |

| Solvents | May use hazardous solvents like benzene nih.gov | Employs safer alternatives (e.g., toluene, water, deep eutectic solvents) nih.gov |

| Catalysis | Can involve stoichiometric, non-recyclable reagents | Utilizes efficient catalysts, including biocatalysts, for higher selectivity fkit.hr |

| Waste Generation | Higher potential for hazardous waste streams | Reduced waste through higher atom economy and catalyst recycling |

| Energy Use | May require harsh reaction conditions (high temp/pressure) | Aims for milder reaction conditions, lowering energy consumption fkit.hr |

Exploration in Chemical Biology and Drug Discovery beyond Direct Therapeutic Application

While not a therapeutic agent itself, this compound and its close analogues serve as valuable scaffolds for the development of chemical probes. These probes are specialized molecules designed to interact with specific biological targets, such as proteins or enzymes, thereby helping researchers to investigate and understand complex biological systems. The dual functionality of the carboxylic acid and cyano groups makes this scaffold a versatile starting point for chemical synthesis. cymitquimica.com

The primary role of these compounds is as a precursor for more complex molecules that can modulate biological targets. For example, the related compound 3-Cyano-4-isobutoxybenzoic acid is a key intermediate in the synthesis of cyanoaryl-oxadiazolyl substituted nitrogen heterocycles. smolecule.com These resulting heterocycles are then investigated for their ability to interact with and modulate specific biological targets, such as sphingosine-1-phosphate (S1P) receptors, which are crucial in various physiological processes. smolecule.com By creating derivatives that can selectively bind to such targets, these molecules act as probes to elucidate the target's function, signaling pathways, and role in disease.

The development process involves modifying the core structure to enhance properties like potency, selectivity, and cell permeability, which are essential for an effective chemical probe. The carboxylic acid group can be readily converted into amides or esters to interact with different biological residues, while the cyano and ethyl groups can be modified to fine-tune binding affinity and specificity.

Table 2: Application of Analogues in Developing Chemical Probes

| Precursor Compound | Derived Probe Class | Biological Target Example | Investigated Biological System |

|---|---|---|---|

| 3-Cyano-4-isobutoxybenzoic acid | Cyanoaryl-oxadiazolyl heterocycles smolecule.com | S1P Receptors smolecule.com | Cellular signaling pathways |

| 3-(1-Cyanoethyl)benzoic acid | Aromatic amides and esters cymitquimica.com | Serine Proteases | Enzymatic activity and inhibition |

The utility of this compound and related structures is well-established in their role as versatile intermediates for the synthesis of complex, biologically active molecules, particularly in the pharmaceutical industry. guidechem.com The chemical reactivity of the carboxylic acid and cyano groups allows for their incorporation into larger, more intricate molecular architectures that are often the basis for modern drugs. cymitquimica.com

These cyanobenzoic acid derivatives are considered valuable organic building blocks. They are frequently used in the multi-step synthesis of heterocyclic compounds, a class of molecules that is fundamental to a vast number of pharmaceuticals. smolecule.com For instance, the analogue 3-cyano-4-isobutoxybenzoic acid is a documented intermediate in the synthesis of Febuxostat, a xanthine oxidase inhibitor used for the chronic management of hyperuricemia in patients with gout. tdcommons.org

The synthesis process typically involves the reaction of the carboxylic acid group to form an amide, ester, or other functional group, linking the cyanobenzoic acid core to another molecular fragment. chemicalbook.com This modular approach allows medicinal chemists to systematically build complex molecules and create libraries of related compounds for screening and drug discovery programs. The presence of the cyano group can also be strategic, either contributing to the final molecule's binding properties or serving as a handle for further chemical transformations. The reliable synthesis and availability of these intermediates are therefore critical for the pipeline of new drug development. google.com

Table 3: Examples of Bioactive Molecules Synthesized from Cyanobenzoic Acid Analogues

| Intermediate | Complex Bioactive Molecule | Therapeutic Class | Biological Application |

|---|---|---|---|

| 3-Cyano-4-isobutoxybenzoic acid | Febuxostat tdcommons.org | Xanthine Oxidase Inhibitor | Treatment of gout and hyperuricemia tdcommons.org |

| 3-Cyanobenzoic acid derivatives | Platelet Aggregation Inhibitors google.com | Antithrombotic | Prevention of blood clots google.com |

| 3-(1-Cyanoethyl)benzoic acid | Various proprietary compounds | Agrochemicals cymitquimica.com | Crop protection |

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Cyano-4-isobutoxybenzoic acid |

| 3-Cyano-4-ethoxybenzoic acid |

| 3-Cyano-4-fluorobenzoic acid |

| 3-(1-Cyanoethyl)benzoic acid |

| Benzene |

| Cuprous cyanide |

| Febuxostat |

| Toluene |

Q & A

What are the common synthetic routes for 3-cyano-4-ethylbenzoic acid, and how can researchers optimize reaction yields?

Basic:

The synthesis of this compound typically involves Friedel-Crafts alkylation or cyanation reactions on a benzoic acid backbone. Key steps include protecting the carboxylic acid group during nitrile introduction and ensuring regioselective ethyl substitution at the 4-position. Yield optimization requires precise temperature control (e.g., maintaining 0–5°C during nitrile addition) and stoichiometric balancing of reagents like cyanating agents (e.g., CuCN) .

Advanced:

Recent AI-driven synthesis planning tools (e.g., Reaxys, Pistachio) suggest one-step routes via palladium-catalyzed cyano-ethyl coupling. Challenges include managing competing side reactions (e.g., over-alkylation) and optimizing catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Computational modeling of transition states can predict regioselectivity, while GC-MS or HPLC monitors intermediate purity .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

Basic:

Unexplained splits in aromatic proton NMR signals (δ 7.2–8.1 ppm) may arise from rotameric forms of the ethyl group. Confirm assignments using 2D NMR (COSY, HSQC) and compare with PubChem data for analogous compounds (e.g., 3-hydroxy-4-methylbenzoic acid, MW 152.15) .

Advanced:

Contradictions in carbonyl stretching frequencies (IR: 1680–1700 cm⁻¹) could indicate intermolecular H-bonding or crystalline polymorphism. Pair X-ray diffraction with DFT calculations to correlate spectral features with solid-state packing. Use temperature-dependent NMR to probe dynamic effects .

What methodologies are recommended for assessing the biological activity of this compound?

Basic:

Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorometric assays. Prepare dose-response curves (1–100 µM) in PBS buffer (pH 7.4) and validate with positive controls (e.g., indomethacin). LC-MS confirms compound stability under assay conditions .

Advanced:

Investigate structure-activity relationships (SAR) by synthesizing derivatives (e.g., replacing the ethyl group with halogens). Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins. Compare with known bioisosteres like 3,4-dihydroxybenzeneacrylic acid (caffeic acid) .

How should researchers address solubility challenges in formulation studies?

Basic:

Determine solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) via gravimetric analysis. For aqueous systems, use co-solvents (10–20% ethanol) or adjust pH to deprotonate the carboxylic acid group (pKa ~4.2) .

Advanced:

Employ nanoformulation techniques (e.g., liposomal encapsulation) to enhance bioavailability. Characterize particle size (DLS) and stability (ζ-potential) under physiological conditions. Compare with analogs like 4-(2-hydroxyethoxy)benzoic acid for solvent compatibility .

What are the best practices for handling and disposing of this compound in laboratory settings?

Basic:

Wear nitrile gloves, goggles, and lab coats. For spills, neutralize with 10% sodium bicarbonate and collect waste in sealed containers labeled "Cyanide-containing compounds." Store at room temperature in desiccators .

Advanced:

Conduct photodegradation studies (UV-Vis monitoring) to assess environmental persistence. Collaborate with waste management firms to implement biodegradation protocols (e.g., microbial consortia from Pseudomonas spp.) .

How can computational tools aid in predicting the reactivity of this compound?

Advanced:

Use Gaussian or ORCA for DFT calculations to map electron density (e.g., Fukui indices) and predict electrophilic/nucleophilic sites. Compare with experimental Hammett σ values for substituent effects. Validate with kinetic studies (e.g., Arrhenius plots) .

What analytical techniques are critical for purity assessment?

Basic:

HPLC (C18 column, 0.1% TFA/ACN gradient) detects impurities >0.1%. Confirm identity via HRMS (ESI+) and elemental analysis (C, H, N ±0.3%) .

Advanced:

Apply hyphenated techniques (e.g., LC-NMR) for structural elucidation of trace byproducts. Use ICP-MS to rule out metal contaminants from synthesis catalysts .

How does the ethyl group influence the compound’s physicochemical properties compared to other substituents?

Advanced:

The ethyl group increases lipophilicity (logP ~2.1) relative to hydroxy or chloro analogs (logP ~1.5). Molecular dynamics simulations show enhanced membrane permeability but reduced aqueous solubility. Compare with 4-ethylbenzoic acid derivatives in solubility databases .

What strategies mitigate toxicity risks during in vivo studies?

Advanced:

Preclinical toxicity screening includes Ames tests (mutagenicity) and zebrafish embryo assays (developmental toxicity). Monitor cyanide release via CN⁻-specific electrodes. Design pro-drugs with ester linkages to reduce acute toxicity .

How can researchers leverage this compound in materials science?

Advanced:

Incorporate into metal-organic frameworks (MOFs) via carboxylate coordination. Characterize porosity (BET surface area >500 m²/g) and thermal stability (TGA up to 300°C). Compare with 4-phenoxybenzoic acid-based polymers for rigidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.